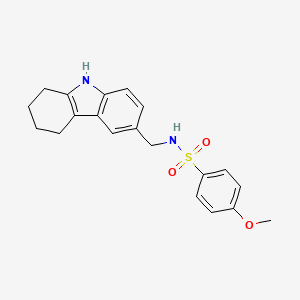
4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be complex, given the presence of the carbazole and benzenesulfonamide moieties. Carbazoles are tricyclic aromatic compounds, while benzenesulfonamides are derivatives of benzenesulfonic acid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Carbazoles can undergo electrophilic substitution reactions, while benzenesulfonamides can participate in a variety of reactions due to the presence of the sulfonamide functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined through experimental testing .科学的研究の応用
Anti-Tumor Activity
The tetrahydro-β-carboline skeleton found in this compound has drawn attention due to its potential anti-tumor properties . Researchers have investigated its effects on cancer cell lines, particularly focusing on HeLa cells. The stereochemistry of the derivatives significantly influences cell viability, making it an intriguing candidate for further study.
Anti-Inflammatory Properties
Tryptoline derivatives, including this compound, have demonstrated anti-inflammatory activity . By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. Some tryptoline derivatives exhibit anti-leishmanial activity, suggesting their potential as novel treatments . Further exploration of this compound’s efficacy against Leishmania parasites is warranted.
Anti-HIV Research
While the exact mechanism remains to be elucidated, certain tryptoline derivatives have shown anti-HIV activity . Investigating the interaction of this compound with viral proteins and its impact on viral replication could provide valuable insights for antiretroviral drug development.
Antioxidant Properties
Tryptoline derivatives, including those with a 1,3-disubstituted motif, possess antioxidant properties . As radical scavengers, they may contribute to cellular protection against oxidative stress and related diseases.
Somatostatin Receptor Modulation
A specific 1,3-disubstituted tryptoline derivative has been identified as an antagonist of somatostatin receptor type 3 . Understanding its binding affinity and selectivity could lead to novel therapeutic agents for conditions involving somatostatin signaling.
Antiviral Potential
Another 1,3-disubstituted tryptoline derivative has demonstrated antiviral activity against tobacco mosaic virus . Investigating its mode of action and potential broader antiviral effects could be valuable.
Structural Modification Strategies
Researchers can explore structural modifications at positions 1 and 3 of the tryptoline derivative ring to enhance bioactivity . The Pictet–Spengler reaction is commonly employed for such modifications, but careful consideration of stereochemistry is crucial.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-15-7-9-16(10-8-15)26(23,24)21-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBMBNFZNIYORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)
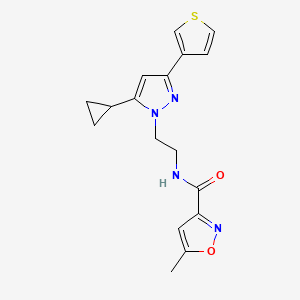
![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2741948.png)
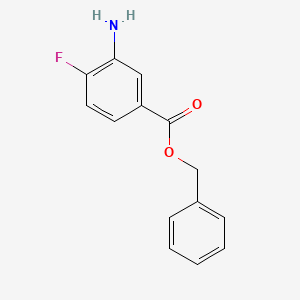
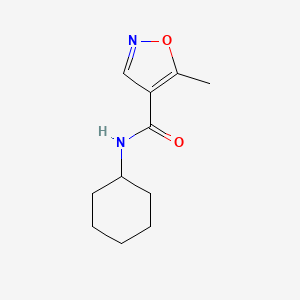
![5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2741957.png)
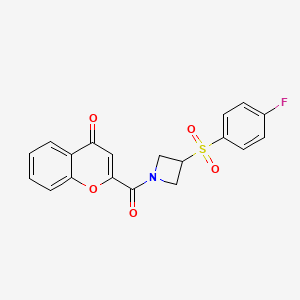
![5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2741959.png)
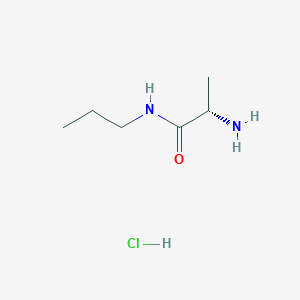
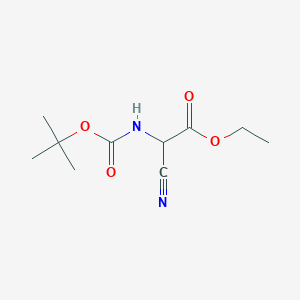
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one](/img/structure/B2741965.png)
![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)
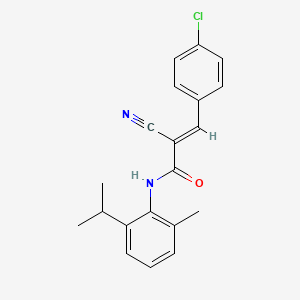
![N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B2741969.png)